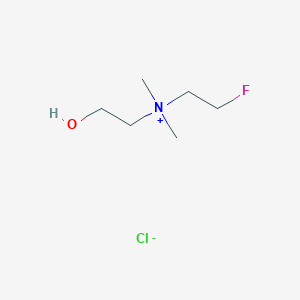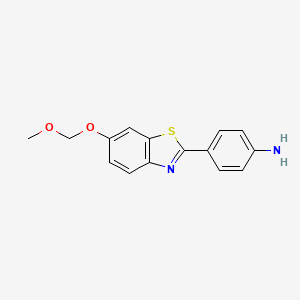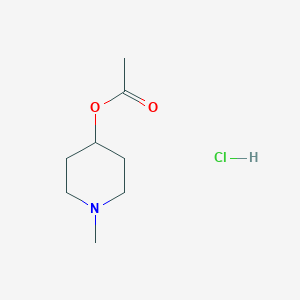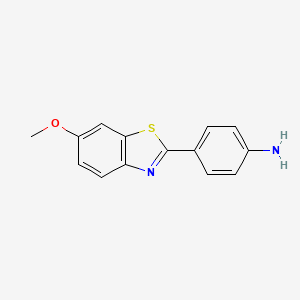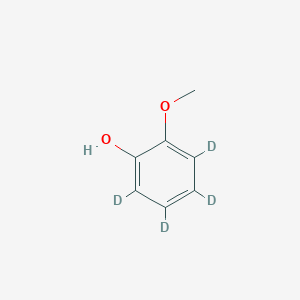
2-Methoxyphenol-3,4,5,6-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyphenol-3,4,5,6-D4, also known as deuterated guaiacol, is a stable isotope-labeled compound. It is a derivative of guaiacol, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound has the molecular formula C7H4D4O2 and a molecular weight of 128.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenol-3,4,5,6-D4 typically involves the deuteration of guaiacol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions
2-Methoxyphenol-3,4,5,6-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions
Major Products Formed
Oxidation: Quinones
Reduction: Parent phenol
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2-Methoxyphenol-3,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Methoxyphenol-3,4,5,6-D4 is similar to that of guaiacol. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms enhance the stability of the compound, making it more resistant to metabolic degradation. This property is particularly useful in studies involving long-term metabolic tracing .
類似化合物との比較
2-Methoxyphenol-3,4,5,6-D4 can be compared with other deuterated phenols and methoxyphenols:
2-Methoxyphenol:
4-Methoxyphenol:
2-Hydroxyanisole: Another methoxyphenol with similar antioxidant properties .
The uniqueness of this compound lies in its enhanced stability due to deuterium labeling, making it a valuable tool in various scientific research applications .
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
